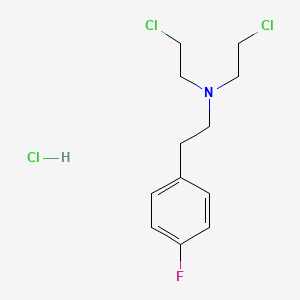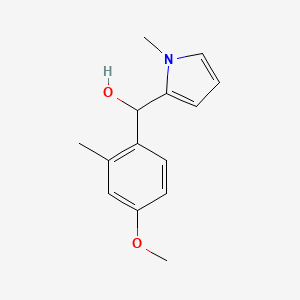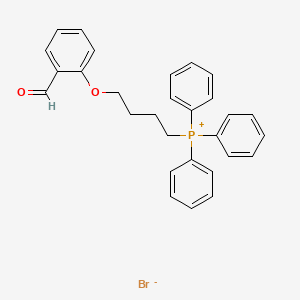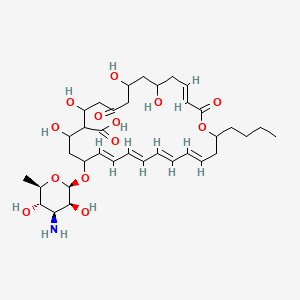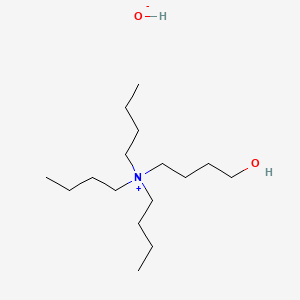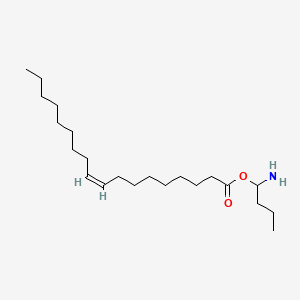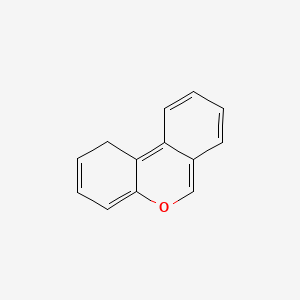
1H-Dibenzo(b,d)pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Dibenzo(b,d)pyran, also known as dibenzo-α-pyrone, is a heterocyclic compound that consists of two benzene rings fused to a pyran ring. This compound is a member of the dibenzo-α-pyrone family, which is known for its diverse biological activities and structural complexity. It is commonly found in natural products, particularly in fungi, lichens, and plants, and has been studied for its potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(b,d)pyran can be synthesized through various methods. One common approach involves the Rhodium(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is efficient and involves a cascade reaction that leads to the formation of the dibenzo-α-pyrone structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then extracted and purified to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and leads to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as Rhodium(III) are commonly used.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Various substituted dibenzo-α-pyrone derivatives.
Applications De Recherche Scientifique
1H-Dibenzo(b,d)pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its antimicrobial, antioxidant, and cytotoxic properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Mécanisme D'action
The mechanism of action of 1H-Dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1H-Dibenzo(b,d)pyran can be compared with other similar compounds such as:
Urolithins: These are metabolites of ellagic acid and share a similar dibenzo-α-pyrone structure. They are known for their anti-inflammatory and anticancer properties.
Benzocoumarins: These compounds also contain a fused benzene and pyran ring system and exhibit various biological activities.
Tetrahydrobenzo(b,d)pyrans: These are hydrogenated derivatives of dibenzo-α-pyrone and are studied for their pharmaceutical applications
Propriétés
Numéro CAS |
229-96-9 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2 |
Clé InChI |
CQXBYXVFRAMLRT-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1=C3C=CC=CC3=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



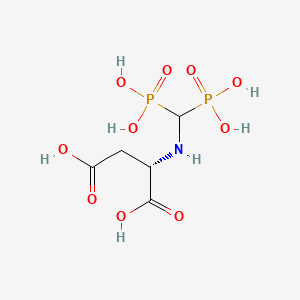
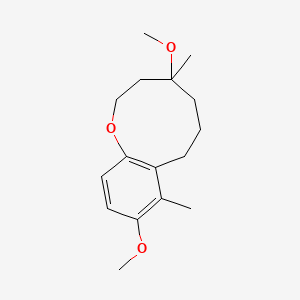
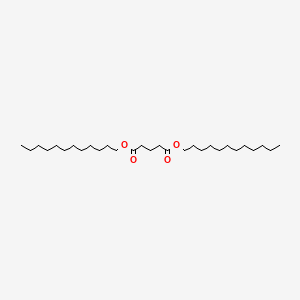
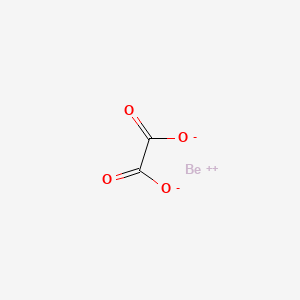
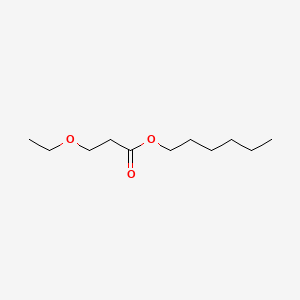
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
